molecular formula C18H27NO4 B085863 Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- CAS No. 155-59-9

Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy-

Cat. No. B085863
CAS RN: 155-59-9
M. Wt: 321.4 g/mol
InChI Key: XUNNBYRBYWXVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of interesting properties that make it useful for a range of different applications. In

Mechanism Of Action

The mechanism of action of Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and division of cancer cells. This inhibition can lead to the death of cancer cells, making Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- a potential candidate for the development of new cancer treatments.

Biochemical And Physiological Effects

Studies have shown that Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- has a range of biochemical and physiological effects. These effects include the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of certain signaling pathways involved in cancer development.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer development and for testing the efficacy of new cancer treatments. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to synthesize and purify, and it may not be effective against all types of cancer cells.

Future Directions

There are many potential future directions for research involving Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy-. One area of interest is the development of new cancer treatments based on this compound. Researchers are also exploring the use of Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- in combination with other drugs to enhance its effectiveness against cancer cells. Additionally, there is interest in studying the mechanisms of action of this compound in more detail to better understand how it works and how it can be optimized for use in cancer treatments.

Synthesis Methods

The synthesis of Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-methoxyphenol with allyl bromide in the presence of potassium carbonate. This reaction produces 4-allyloxyphenol, which is then reacted with diisopropylamine and 3,5-dimethoxybenzoyl chloride to produce the final product.

Scientific Research Applications

Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound in the development of new drugs for the treatment of cancer. Studies have shown that Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- has the ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.

properties

CAS RN

155-59-9

Product Name

Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy-

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide

InChI

InChI=1S/C18H27NO4/c1-8-9-23-17-15(21-6)10-14(11-16(17)22-7)18(20)19(12(2)3)13(4)5/h8,10-13H,1,9H2,2-7H3

InChI Key

XUNNBYRBYWXVFB-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C(=C1)OC)OCC=C)OC

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C(=C1)OC)OCC=C)OC

Other CAS RN

155-59-9

synonyms

3,5-Dimethoxy-N,N-diisopropyl-4-(2-propenyloxy)benzamide

Origin of Product

United States

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